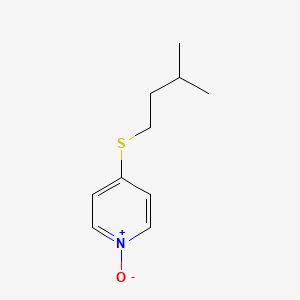
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is an organic compound with the molecular formula C₁₀H₁₅NOS It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with a sulfanyl group attached to a 3-methylbutyl chain, and the nitrogen atom in the pyridine ring is oxidized to form an N-oxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium typically involves the following steps:
Formation of the Sulfanyl Group: The initial step involves the reaction of pyridine with a suitable thiol compound, such as 3-methylbutanethiol, under basic conditions to form the sulfanyl-substituted pyridine.
Oxidation of Pyridine: The sulfanyl-substituted pyridine is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to convert the nitrogen atom in the pyridine ring to an N-oxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent pyridine.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group and the N-oxide moiety can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 4-[(2-methylbutyl)thio]-, 1-oxide
- Pyridine, 4-[(1-methylbutyl)thio]-, 1-oxide
- Pyridine, 4-(3-methyloxiranyl)-, 1-oxide
Uniqueness
4-(3-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is unique due to the specific substitution pattern on the pyridine ring and the presence of both the sulfanyl group and the N-oxide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
129598-82-9 |
|---|---|
Fórmula molecular |
C10H15NOS |
Peso molecular |
197.296 |
Nombre IUPAC |
4-(3-methylbutylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-9(2)5-8-13-10-3-6-11(12)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
Clave InChI |
NTWKDVUSMYCGEV-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC1=CC=[N+](C=C1)[O-] |
Sinónimos |
Pyridine, 4-[(3-methylbutyl)thio]-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















